molecular formula C23H17NO4 B14766884 5-(Anthracen-9-ylmethylamino)benzene-1,3-dicarboxylic acid

5-(Anthracen-9-ylmethylamino)benzene-1,3-dicarboxylic acid

Cat. No.: B14766884
M. Wt: 371.4 g/mol
InChI Key: QPHXVSOLRLWJDO-UHFFFAOYSA-N
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Description

5-(Anthracen-9-ylmethylamino)benzene-1,3-dicarboxylic acid: is an organic compound that features both an anthracene moiety and a benzene dicarboxylic acid structure. This compound is of interest due to its unique structural properties, which make it a valuable subject in various fields of scientific research, including organic chemistry, materials science, and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Anthracen-9-ylmethylamino)benzene-1,3-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Anthracen-9-ylmethylamine: This can be achieved by reacting anthracene with formaldehyde and ammonium chloride under acidic conditions to form anthracen-9-ylmethylamine.

    Coupling Reaction: The anthracen-9-ylmethylamine is then coupled with 5-aminoisophthalic acid under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

5-(Anthracen-9-ylmethylamino)benzene-1,3-dicarboxylic acid: can undergo various chemical reactions, including:

    Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: Electrophilic aromatic substitution can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenation using bromine (Br2) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Anthraquinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

5-(Anthracen-9-ylmethylamino)benzene-1,3-dicarboxylic acid: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the anthracene moiety.

    Medicine: Explored for its potential as a drug candidate or as a part of drug delivery systems.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 5-(Anthracen-9-ylmethylamino)benzene-1,3-dicarboxylic acid depends on its application:

    Fluorescent Probes: The anthracene moiety can absorb light and re-emit it, making it useful in fluorescence-based detection methods.

    Drug Delivery: The compound can interact with biological membranes, facilitating the delivery of therapeutic agents to target cells.

Comparison with Similar Compounds

Similar Compounds

    Anthracene-9-carboxylic acid: Lacks the benzene dicarboxylic acid moiety.

    5-Aminoisophthalic acid: Lacks the anthracene moiety.

    Benzene-1,3-dicarboxylic acid: Lacks both the anthracene and amino groups.

Uniqueness

    5-(Anthracen-9-ylmethylamino)benzene-1,3-dicarboxylic acid: combines the properties of both anthracene and benzene dicarboxylic acid, making it versatile for various applications in fluorescence, drug delivery, and materials science.

Properties

Molecular Formula

C23H17NO4

Molecular Weight

371.4 g/mol

IUPAC Name

5-(anthracen-9-ylmethylamino)benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C23H17NO4/c25-22(26)16-10-17(23(27)28)12-18(11-16)24-13-21-19-7-3-1-5-14(19)9-15-6-2-4-8-20(15)21/h1-12,24H,13H2,(H,25,26)(H,27,28)

InChI Key

QPHXVSOLRLWJDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CNC4=CC(=CC(=C4)C(=O)O)C(=O)O

Origin of Product

United States

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